4-[2-(Naphthalen-1-yl)ethyl]pyridine
Overview
Description
4-[2-(Naphthalen-1-yl)ethyl]pyridine is an organic compound that features a pyridine ring substituted with a naphthalene moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Naphthalen-1-yl)ethyl]pyridine typically involves the reaction of 4-bromopyridine with 2-(naphthalen-1-yl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene. The mixture is heated under reflux to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar protocols to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Naphthalen-1-yl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Naphthalene derivatives with carboxylic acid or ketone groups.
Reduction: 4-[2-(Naphthalen-1-yl)ethyl]piperidine.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-[2-(Naphthalen-1-yl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Naphthalen-1-yl)ethyl]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Naphthalen-2-yl)ethyl]pyridine: Similar structure but with the naphthalene moiety attached at the 2-position.
4-[2-(Phenyl)ethyl]pyridine: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-[2-(Biphenyl)ethyl]pyridine: Similar structure but with a biphenyl group.
Uniqueness
4-[2-(Naphthalen-1-yl)ethyl]pyridine is unique due to the specific positioning of the naphthalene moiety, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-(2-naphthalen-1-ylethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-7,10-13H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCKIKSJIWOPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279755 | |
Record name | 4-[2-(naphthalen-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-19-7 | |
Record name | MLS002638348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(naphthalen-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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